[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene
Overview
Description
[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene is a hypervalent iodine(III) reagent known for its utility in organic synthesis. This compound is particularly valued for its mild reactivity, high stability, and low toxicity, making it a popular choice in various chemical reactions.
Preparation Methods
The synthesis of [Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene typically involves the reaction of iodosobenzene with 2,4-dinitrobenzenesulfonic acid. This reaction is carried out under mild conditions, often in the presence of trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethane-sulfonyl)imide (Tf2NH) to promote the formation of the desired product . Industrial production methods follow similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the presence of suitable substrates.
Substitution: It participates in substitution reactions, particularly in the formation of oxazoles from ketones and nitriles.
Reduction: Though less common, it can be reduced under specific conditions.
Common reagents used in these reactions include trifluoromethanesulfonic acid, bis(trifluoromethane-sulfonyl)imide, and other oxidizing agents. Major products formed from these reactions include highly substituted oxazoles and other heterocyclic compounds .
Scientific Research Applications
[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development due to its ability to form biologically active compounds.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene involves the formation of reactive intermediates that facilitate various chemical transformations. It acts as an electrophilic reagent, promoting the formation of sulfonyloxy ketones from simple ketones, which can then undergo further transformations to form oxazoles and other compounds .
Comparison with Similar Compounds
Similar compounds to [Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene include:
[Hydroxy-(tosyloxy)iodo]benzene (Koser’s reagent): Known for its use in sulfoxylation reactions.
Iodosobenzene diacetate (PIDA): Used in various oxidation reactions.
Iodine(III) reagents: A broad class of reagents with similar reactivity and applications.
This compound is unique due to its specific reactivity and the ability to form highly substituted oxazoles under mild conditions .
Properties
IUPAC Name |
[hydroxy(phenyl)-λ3-iodanyl] 2,4-dinitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O8S/c16-13(9-4-2-1-3-5-9)23-24(21,22)12-7-6-10(14(17)18)8-11(12)15(19)20/h1-8,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPUKSKGAKGPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I(O)OS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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